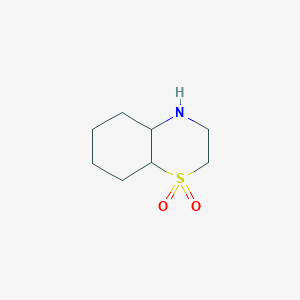

octahydro-2H-1$l^{6},4-benzothiazine-1,1-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Octahydro-2H-1$l^{6},4-benzothiazine-1,1-dione, also known as gabapentin, is a medication primarily used for the treatment of epilepsy and neuropathic pain. Gabapentin is a structural analogue of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits the activity of neurons in the brain. Gabapentin has been shown to bind to a specific subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters and decreases neuronal excitability.

Applications De Recherche Scientifique

Stereoelectronic Effects in Sulfonamide Derivatives

Octahydro-1-methyl-1H-2,1-benzothiazine 2,2-dioxide exhibits interesting stereoelectronic effects. A study showed that its N-methyl group prefers an axial orientation, influenced by the generalized anomeric effect and negative hyperconjugation (King et al., 1998).

Synthesis of Potential Substance P Antagonists

Research on the conversion of 2H-1,4-oxazin-2-ones demonstrated the synthesis of substituted piperidinecarboxamides and methanamines, utilizing octahydro-2H-pyrido[1,2-a]pyrazines as intermediates. These compounds are of interest as potential Substance P antagonists (Rogiers et al., 2001).

Novel Reactions in Organic Chemistry

A study on the reaction of 1,3-dimethyl-5-nitro-6-chlorouracil with 2-aminothiophenol highlighted the formation of novel compounds like 10H-pyrimido(5,4-b)(1,4)benzothiazine-2,4(1H,3H)dione via the Smiles rearrangement, demonstrating the chemical versatility of related structures (Maki et al., 1974).

Catalytic Applications in Synthesis

N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide, a related compound, has been used as an efficient catalyst for synthesizing octahydroxanthene derivatives. This highlights its utility in facilitating important organic reactions (Khazaei et al., 2016).

Development of Antibacterial and Antifungal Agents

The synthesis of 4-(N-arylidene acetylhydrazido)-1,4-benzothiazin-2,3-diones and their derivatives has been investigated for potential antibacterial and antifungal applications. This shows the potential of octahydro-2H-1$l^{6},4-benzothiazine-1,1-dione derivatives in pharmacology (Hogale & Uthale, 1990).

Propriétés

IUPAC Name |

3,4,4a,5,6,7,8,8a-octahydro-2H-benzo[b][1,4]thiazine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2S/c10-12(11)6-5-9-7-3-1-2-4-8(7)12/h7-9H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJYGRMQMWFERJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)NCCS2(=O)=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2438619.png)

![N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2438625.png)

![3-[(2-methylbenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole](/img/structure/B2438627.png)

![1-(4-Fluorophenyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea](/img/structure/B2438629.png)

![N-(tert-butyl)-2-[4-(cyclopentylcarbonyl)piperazin-1-yl]-6-(4-ethylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2438632.png)

![(E)-3-(furan-2-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2438633.png)

![2-[2-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-oxoethyl]-6-phenylpyridazin-3-one](/img/structure/B2438637.png)

![7-Methyl-4,5-dihydro-thieno[2,3-c]pyridine](/img/structure/B2438638.png)